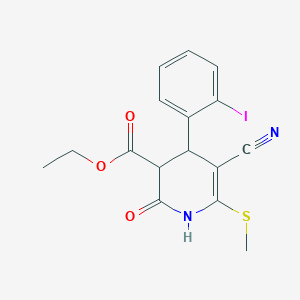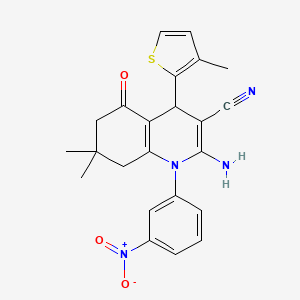![molecular formula C25H34N2O6S3 B11537983 1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is a complex organic compound characterized by the presence of multiple sulfonyl groups and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride . The general synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride through the reaction of azepane with benzenesulfonyl chloride under controlled conditions.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions with other aromatic compounds to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound.
Applications De Recherche Scientifique
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing compounds.
Mécanisme D'action
The mechanism of action of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(AZEPANE-1-SULFONYL)-PHENYLAMINE: This compound shares the azepane and sulfonyl groups but differs in its overall structure and properties.
3-(AZEPANE-1-SULFONYL)BENZENE-1-SULFONYL CHLORIDE: An intermediate in the synthesis of the target compound, it has similar functional groups but is less complex.
Uniqueness
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is unique due to its specific arrangement of sulfonyl groups and the presence of the azepane ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H34N2O6S3 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
1-[3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]sulfonylphenyl]sulfonylazepane |
InChI |
InChI=1S/C25H34N2O6S3/c1-21-13-14-23(20-25(21)36(32,33)27-17-8-4-5-9-18-27)34(28,29)22-11-10-12-24(19-22)35(30,31)26-15-6-2-3-7-16-26/h10-14,19-20H,2-9,15-18H2,1H3 |
Clé InChI |
XOBYKGJIHAHLGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)S(=O)(=O)N4CCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537902.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)





![N-(2-bromo-4-methylphenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11537990.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11537993.png)
![4-bromo-2-chloro-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537996.png)
![2-[3-(4-Fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11538002.png)
![3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11538006.png)
